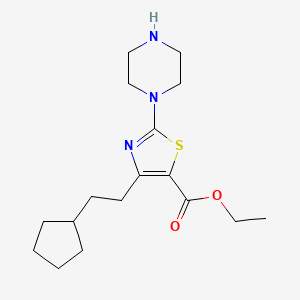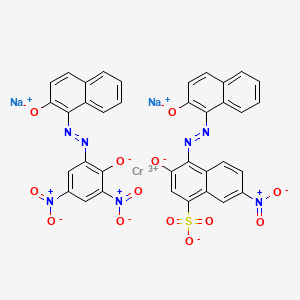
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, disodium is a complex organic-inorganic compound It is characterized by its intricate structure, which includes multiple azo groups, nitro groups, and hydroxyl groups coordinated to a chromate ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the preparation of intermediate azo compounds and their subsequent coordination to the chromate ion. The reaction conditions often require precise control of pH, temperature, and the use of specific solvents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of automated systems to monitor and adjust reaction parameters would be essential to achieve high yields and purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate ion can participate in redox reactions, potentially altering the oxidation state of the compound.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The azo groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while oxidation could lead to the formation of different chromate species.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a reagent for various analytical techniques, including spectrophotometry, due to its distinct color changes under different conditions.
Biology
In biology, it may be used as a staining agent for microscopy, helping to visualize specific cellular components.
Medicine
Industry
In industry, this compound could be used in the manufacturing of dyes and pigments, given its vibrant color and stability.
作用機序
The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets. The azo groups can form stable complexes with metal ions, while the nitro and hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it useful in a range of applications, from analytical chemistry to materials science.
類似化合物との比較
Similar Compounds
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO): A simpler version of the compound with fewer functional groups.
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, monosodium: A similar compound with a different counterion.
Uniqueness
The uniqueness of Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, disodium lies in its complex structure, which provides a range of functional groups that can interact with various molecular targets. This makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
70236-55-4 |
|---|---|
分子式 |
C36H18CrN7O13S.2Na C36H18CrN7Na2O13S |
分子量 |
886.6 g/mol |
IUPAC名 |
disodium;chromium(3+);1-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalen-2-olate;7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H13N3O7S.C16H10N4O6.Cr.2Na/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;21-14-6-5-9-3-1-2-4-11(9)15(14)18-17-12-7-10(19(23)24)8-13(16(12)22)20(25)26;;;/h1-10,24-25H,(H,28,29,30);1-8,21-22H;;;/q;;+3;2*+1/p-5 |
InChIキー |
SQDZSVAEYJUKHA-UHFFFAOYSA-I |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


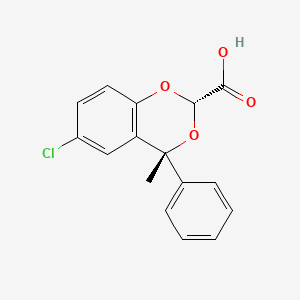
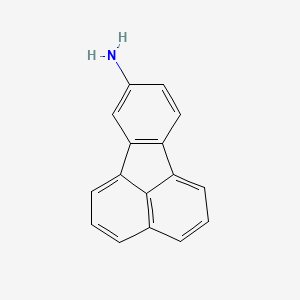
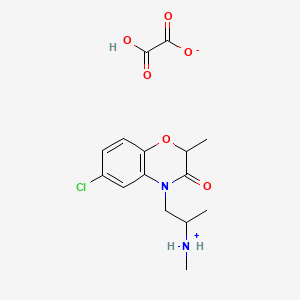
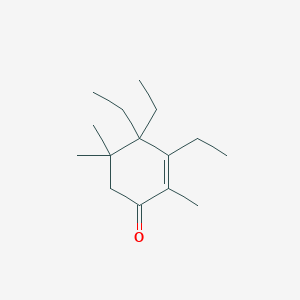

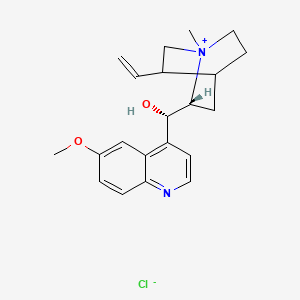
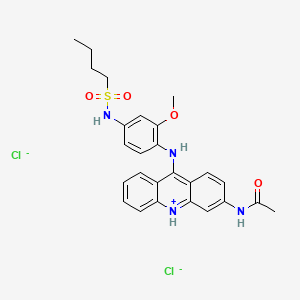

![Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester](/img/structure/B13766129.png)

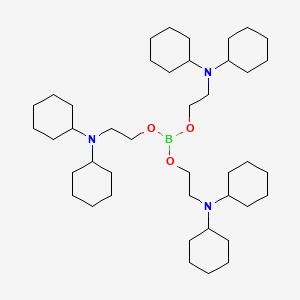
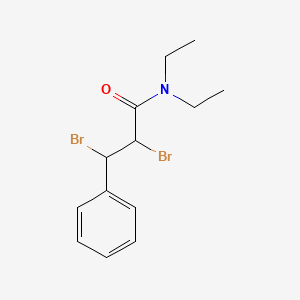
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
